molecular formula C23H22N2O3 B4959302 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

货号 B4959302
分子量: 374.4 g/mol
InChI 键: MOAMGSSRRPCHLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as BEHQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEHQ belongs to the class of quinazolinone derivatives and has been found to exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

作用机制

The mechanism of action of 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it has been suggested that its anti-inflammatory and antioxidant activities are mediated through the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

实验室实验的优点和局限性

One of the advantages of 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is its potential as a therapeutic agent for the treatment of various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

未来方向

There are several future directions for 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone research. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, more research is needed to understand the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of various diseases. Further studies are also needed to investigate the potential side effects of this compound and its safety profile in vivo. Finally, more research is needed to explore the potential of this compound as a lead compound for the development of new quinazolinone derivatives with improved pharmacological properties.

合成方法

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized using various methods, including the reaction of 2-aminobenzamide with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-(3-ethoxy-4-hydroxyphenyl)-3-substituted quinazolin-4(3H)-ones, which can be further reacted with benzyl chloride in the presence of a base to obtain this compound.

科学研究应用

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound also has antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

属性

IUPAC Name

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-2-28-21-14-17(12-13-20(21)26)22-24-19-11-7-6-10-18(19)23(27)25(22)15-16-8-4-3-5-9-16/h3-14,22,24,26H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAMGSSRRPCHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。